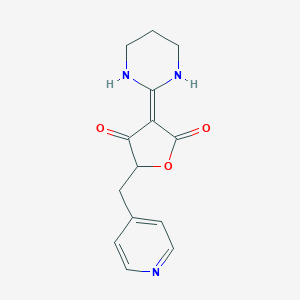![molecular formula C22H11F4N3 B290161 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)
5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline is not fully understood. However, it has been suggested that this compound may exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis. It has also been proposed that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, with potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline in lab experiments is its potential as a photosensitizer in photodynamic therapy, which could provide a non-invasive and targeted approach to cancer treatment. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline. One area of interest is further investigation of its anticancer properties and potential use in cancer treatment. Another area of interest is exploring its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential clinical applications.
In conclusion, 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline involves a multistep process that begins with the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzotrifluoride to form the final product.
科学的研究の応用
5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In addition, this compound has been studied for its anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C22H11F4N3 |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
5,6,7,8-tetrafluoro-1,3-diphenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C22H11F4N3/c23-16-14-11-15-20(12-7-3-1-4-8-12)28-29(13-9-5-2-6-10-13)22(15)27-21(14)19(26)18(25)17(16)24/h1-11H |
InChIキー |
WXYMQXVINBWILJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C4C(=C(C(=C(C4=N3)F)F)F)F)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C4C(=C(C(=C(C4=N3)F)F)F)F)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7',8'-dimethoxy-3'-phenylspiro[1H-indole-3,5'-2H-pyrazolo[3,4-c]isoquinoline]-2-one](/img/structure/B290083.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290084.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290086.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290088.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290089.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)

